1-(4,6-Dimethylpyridin-3-YL)ethanone 1-(4,6-Dimethylpyridin-3-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 108028-67-7
VCID: VC20743837
InChI: InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3
SMILES: CC1=CC(=NC=C1C(=O)C)C
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

1-(4,6-Dimethylpyridin-3-YL)ethanone

CAS No.: 108028-67-7

Cat. No.: VC20743837

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4,6-Dimethylpyridin-3-YL)ethanone - 108028-67-7

CAS No. 108028-67-7
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 1-(4,6-dimethylpyridin-3-yl)ethanone
Standard InChI InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3
Standard InChI Key JSVYKRABSVRQRH-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1C(=O)C)C
Canonical SMILES CC1=CC(=NC=C1C(=O)C)C

Chemical Structure and Identification

1-(4,6-Dimethylpyridin-3-YL)ethanone belongs to the class of substituted pyridines, specifically featuring a 3-acetylpyridine core with additional methyl substituents. The compound is characterized by several important identifiers that facilitate its recognition in chemical databases and literature.

Identification Parameters

The compound's definitive identification parameters include:

ParameterValue
CAS Number108028-67-7
PubChem CID13933205
IUPAC Name1-(4,6-dimethylpyridin-3-yl)ethanone
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
InChIInChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3
InChIKeyJSVYKRABSVRQRH-UHFFFAOYSA-N
SMILESCC1=CC(=NC=C1C(=O)C)C

The compound features a pyridine ring with nitrogen at position 1, methyl groups at positions 4 and 6, and an acetyl group (ethanone) at position 3 . This arrangement creates a molecule with both aromatic and carbonyl functional groups, contributing to its chemical reactivity profile.

Structural Characteristics

The pyridine ring provides aromaticity and a basic nitrogen atom, while the acetyl group introduces a reactive carbonyl functionality. The methyl groups at positions 4 and 6 influence the electronic distribution within the molecule, affecting both its physical properties and chemical reactivity. This structural configuration makes 1-(4,6-Dimethylpyridin-3-YL)ethanone particularly useful as a starting material or intermediate in various synthetic pathways .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(4,6-Dimethylpyridin-3-YL)ethanone is essential for predicting its behavior in various chemical reactions and applications.

PropertyValueSource
Physical StateSolid at room temperatureBased on similar compounds
Molecular Weight149.19 g/molComputed
SolubilitySoluble in organic solvents (e.g., methanol, ethanol, DMSO)Based on similar pyridine derivatives
AppearanceCrystalline solidBased on similar compounds

Chemical Reactivity

The chemical reactivity of 1-(4,6-Dimethylpyridin-3-YL)ethanone is determined by its functional groups:

  • The pyridine nitrogen acts as a weak base and can participate in coordination chemistry with metals.

  • The acetyl group can undergo typical carbonyl reactions, including nucleophilic addition, reduction to alcohol, and oxidation.

  • The methyl groups may participate in condensation reactions under appropriate conditions.

  • The aromatic ring can undergo electrophilic substitution reactions, although these are typically less favorable compared to benzene due to the electron-withdrawing effect of the pyridine nitrogen .

Applications in Research and Industry

1-(4,6-Dimethylpyridin-3-YL)ethanone serves several important functions in chemical research and industrial applications.

Synthetic Building Block

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its versatile structure allows it to participate in various chemical reactions, making it valuable in medicinal chemistry research. The presence of the acetyl group provides a reactive handle that can be transformed into numerous functional groups through standard organic chemistry transformations.

Pharmaceutical Applications

Comparison with Structural Isomers

Understanding the relationship between 1-(4,6-Dimethylpyridin-3-YL)ethanone and its structural isomers provides valuable context for its chemical behavior and applications.

1-(4,6-Dimethylpyridin-2-yl)ethanone

One closely related isomer is 1-(4,6-Dimethylpyridin-2-yl)ethanone, which differs only in the position of the acetyl group (position 2 instead of position 3):

Property1-(4,6-Dimethylpyridin-3-YL)ethanone1-(4,6-Dimethylpyridin-2-yl)ethanone
CAS Number108028-67-759576-31-7
PubChem CID1393320523003513
Molecular FormulaC9H11NOC9H11NO
Molecular Weight149.19 g/mol149.19 g/mol
Position of Acetyl Group3-position2-position
InChIKeyJSVYKRABSVRQRH-UHFFFAOYSA-NIWZFETYQIYPLIE-UHFFFAOYSA-N

This positional isomer would be expected to have different electronic distribution and potentially different reactivity patterns due to the proximity of the acetyl group to the pyridine nitrogen .

1-(2,6-Dimethylpyridin-3-YL)ethanone

Another important isomer is 1-(2,6-Dimethylpyridin-3-YL)ethanone, where the methyl groups are located at positions 2 and 6 (rather than 4 and 6):

Property1-(4,6-Dimethylpyridin-3-YL)ethanone1-(2,6-Dimethylpyridin-3-YL)ethanone
CAS Number108028-67-71721-25-1
Molecular FormulaC9H11NOC9H11NO
Molecular Weight149.19 g/mol149.19 g/mol
Methyl Group Positions4 and 62 and 6
InChIInChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)7(2)10-6/h4-5H,1-3H3

This isomer is also used as a building block in organic synthesis, particularly in pharmaceutical development. The different arrangement of methyl groups alters the electron distribution within the molecule, potentially affecting its reactivity and binding properties in various applications.

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